molecular formula C11H12O5 B8522761 Methyl 4-(2-carboxy-1-hydroxyethyl)benzoate

Methyl 4-(2-carboxy-1-hydroxyethyl)benzoate

Cat. No. B8522761
M. Wt: 224.21 g/mol
InChI Key: JNRRPNFTIHLXSC-UHFFFAOYSA-N
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Patent
US08134013B2

Procedure details

Methyl 4-(2-tert-butoxycarbonyl-1-hydroxyethyl)benzoate (140 mg, 0.50 mmol) was dissolved in trifluoroacetic acid (2.0 mL), and the resulting solution was left to stand at room temperature for 3 hours and concentrated to dryness under reduced pressure to give 113 mg of the desired product (stoichiometric yield).
Name
Methyl 4-(2-tert-butoxycarbonyl-1-hydroxyethyl)benzoate
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([CH2:8][CH:9]([C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:12]=1)[OH:10])=[O:7])(C)(C)C>FC(F)(F)C(O)=O>[C:6]([CH2:8][CH:9]([C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:12]=1)[OH:10])([OH:7])=[O:5]

Inputs

Step One
Name
Methyl 4-(2-tert-butoxycarbonyl-1-hydroxyethyl)benzoate
Quantity
140 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)CC(O)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the resulting solution was left
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(O)CC(O)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 113 mg
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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